2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and subsequent functionalization with the amino and methoxy groups. The final step involves the coupling of the pyrimidine derivative with a bromobenzyl phenol derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol
- 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol
- 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol
Uniqueness
The presence of the trifluoromethyl group in 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to similar compounds .
Properties
Molecular Formula |
C25H19BrF3N3O3 |
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Molecular Weight |
546.3 g/mol |
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
InChI |
InChI=1S/C25H19BrF3N3O3/c1-34-20-5-3-2-4-18(20)21-22(31-24(30)32-23(21)25(27,28)29)17-11-10-16(12-19(17)33)35-13-14-6-8-15(26)9-7-14/h2-12,33H,13H2,1H3,(H2,30,31,32) |
InChI Key |
NAPUEPDYKCBIOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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